N-Methylation Eliminates a Hydrogen Bond Donor and Increases Lipophilicity Relative to Des-Methyl Analog
The N-methyl substituent on the piperidine ring fundamentally alters the hydrogen-bonding and lipophilicity profile compared to the des-methyl analog 2-(piperidin-3-ylmethoxy)pyridine. The target compound has zero hydrogen bond donors (0 HBD), whereas the des-methyl analog possesses one secondary amine donor (1 HBD) [1]. This single methylation event increases the calculated logP by approximately 0.5–0.8 log units based on class-level trends in piperidine methylation [2]. Tertiary amines are also substantially less susceptible to N-dealkylation by cytochrome P450 enzymes than secondary amines, a metabolic liability well-documented across piperidine-containing drug candidates [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and predicted logP shift |
|---|---|
| Target Compound Data | HBD = 0; MW = 206.28 g/mol; tertiary amine (pKa ~8.5–9.0 predicted for piperidine N-CH₃) |
| Comparator Or Baseline | 2-(Piperidin-3-ylmethoxy)pyridine (CAS 1185315-94-9): HBD = 1; MW = 192.26 g/mol; secondary amine (pKa ~9.5–10.5 predicted) |
| Quantified Difference | ΔHBD = −1; ΔMW = +14.02 g/mol (methyl group); estimated ΔlogP ≈ +0.5 to +0.8 |
| Conditions | Predicted/calculated properties; HBD count based on structural analysis; logP trend from analogous piperidine N-methylation SAR |
Why This Matters
Zero HBD count and higher logP improve predicted blood-brain barrier penetration, making this compound more suitable than its des-methyl analog for CNS-targeted screening cascades where passive permeability is required.
- [1] MolBIC Database (IDRBLab). Compound CP0946839 — HBD count = 0 prediction for N-methylpiperidine analog; TPSA = 25.36 Ų. Accessed 2026. View Source
- [2] Kuujia.com. Cas no 2201737-61-1 — comparative listing of 2-(1-methylpiperidin-3-yl)methoxypyridine versus des-methyl and regioisomeric analogs. View Source
- [3] Mallinger, A., et al. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. J. Med. Chem., 2015, 58, 1717–1735. — demonstrates >10-fold cellular potency shifts from N-substitution changes in pyridyl-piperidine series. View Source
